2,5-Dibutyl-4-methyl-1,3-oxazole

Gas Chromatography Retention Index Isomer Resolution

2,5-Dibutyl-4-methyl-1,3-oxazole is a member of the 2,4,5-trisubstituted oxazole class, which is recognized for its potent sensory properties in food chemistry. It has been definitively identified as a natural volatile constituent of cocoa butter and french-fried potatoes, marking it as a valuable reference standard for flavor research and authenticity testing.

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
CAS No. 88300-08-7
Cat. No. B14406837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibutyl-4-methyl-1,3-oxazole
CAS88300-08-7
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=C(O1)CCCC)C
InChIInChI=1S/C12H21NO/c1-4-6-8-11-10(3)13-12(14-11)9-7-5-2/h4-9H2,1-3H3
InChIKeyGJYCWEFBUWYVBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,5-Dibutyl-4-methyl-1,3-oxazole (CAS 88300-08-7): A Cocoa-Derived Alkyloxazole Flavor Standard


2,5-Dibutyl-4-methyl-1,3-oxazole is a member of the 2,4,5-trisubstituted oxazole class, which is recognized for its potent sensory properties in food chemistry [1]. It has been definitively identified as a natural volatile constituent of cocoa butter and french-fried potatoes, marking it as a valuable reference standard for flavor research and authenticity testing [2]. Its substitution pattern—specifically the symmetrical 2,5-dibutyl configuration—distinguishes it from other alkyloxazole isomers found in complex food matrices.

Why 2,5-Dibutyl-4-methyl-1,3-oxazole Cannot Be Substituted with Closely Related Alkyloxazole Analogs


Simple substitution with other C12H21NO isomers or C10-C11 alkyloxazoles is not scientifically valid due to the non-linear relationship between alkyl chain substitution patterns and gas chromatographic retention behavior [1]. The unique symmetrical 2,5-dibutyl arrangement on the 4-methyloxazole core produces distinct electronic effects that alter its volatility and stationary phase interactions compared to asymmetrical isomers like 2-hexyl-4-methyl-5-ethyloxazole. Furthermore, its naturally validated occurrence in cocoa butter provides a specific biological provenance that synthetic analogs or other isomers do not share, making it irreplaceable for authenticity and biomarker studies [2].

Quantitative Differentiation Evidence for 2,5-Dibutyl-4-methyl-1,3-oxazole Selection


Chromatographic Resolution from Isomeric Alkyloxazole: Retention Index Differentiation on Non-Polar Columns

2,5-Dibutyl-4-methyl-1,3-oxazole is chromatographically distinct from its structural isomer, 2-hexyl-4-methyl-5-ethyloxazole. While the exact Kovats Retention Index (RI) for the target compound requires verification against an in-house standard, the isomer 2-hexyl-4-methyl-5-ethyloxazole exhibits a RI of 1359 on an SPB-1 non-polar column [1]. The symmetrical dibutyl substitution on the target compound is predicted to yield a measurably different RI based on the non-additivity of sorption energies for alkyl groups, a principle established for predicting retention behavior in alkyloxazole series [2]. This difference is critical for unambiguous GC-MS identification in complex food matrices without reliance on co-injection of multiple isomers.

Gas Chromatography Retention Index Isomer Resolution Food Volatile Analysis

Unique Organoleptic Profile: 'Sweet Fruity' Odor Differentiates from Green/Vegetable-Smelling 4,5-Dialkyloxazoles

The organoleptic profile of 2,5-dibutyl-4-methyl-1,3-oxazole is reported as characteristically 'sweet fruity' [1]. This stands in contrast to the general class of 4,5-dialkyloxazoles, which are predominantly described as having 'green, vegetable-like aromas' [2]. The presence of the 2,5-dibutyl substitution and the 4-methyl group on the target compound shifts the aroma away from the typical bell pepper and earthy notes associated with its dimethyl or diethyl analogs, towards a fruitier profile, providing a specific selection criterion for flavor formulation and sensory research.

Flavor Chemistry Sensory Analysis Organoleptic Properties Aroma Compound Differentiation

Validated Natural Occurrence in Cocoa Butter: Dietary Biomarker Specificity vs. Synthetic Analogs

2,5-Dibutyl-4-methyl-1,3-oxazole has been specifically detected and validated as a constituent of cocoa butter and cocoa products [1]. This natural occurrence is not shared by all synthetic alkyloxazole analogs or isomers, which are often purely synthetic constructs. HMDB and FooDB entries confirm its potential as a dietary biomarker for cocoa consumption, a specific functional role that its closest structural isomer, 2-hexyl-4-methyl-5-ethyloxazole, which was identified in fried potatoes, does not fulfill for cocoa authentication [2]. This validated presence in a high-value commodity provides a definitive, application-specific rationale for procurement over non-cocoa-derived alkyloxazoles.

Metabolomics Dietary Biomarker Food Authenticity Cocoa Chemistry

GC-MS Spectral Fingerprint for Definitive Identification in Multi-Component Food Volatile Extracts

The electron ionization (EI) mass spectrum of 2,5-dibutyl-4-methyl-1,3-oxazole provides a unique fragmentation fingerprint that is distinct from its isomers. The mass spectra of 24 alkyloxazoles, including the first reported spectra for 11 new compounds, were published and systematically analyzed [1]. The fragmentation pattern for 2,5-disubstituted oxazoles is known to involve a characteristic loss of carbon monoxide from the molecular ion with migration of the C-5 substituent [2]. The specific 2,5-dibutyl substitution pattern yields a unique ion distribution that allows for confident spectral library matching and Selected Ion Monitoring (SIM) method development, differentiating it from, for example, the 2-hexyl-4-methyl-5-ethyl isomer.

Mass Spectrometry Spectral Library Matching Food Volatile Compound Identification

Top Application Scenarios Demanding the Specific Procurement of 2,5-Dibutyl-4-methyl-1,3-oxazole


Cocoa and Chocolate Authenticity Testing & Dietary Biomarker Validation

In metabolomics and food authenticity laboratories, this compound serves as a critical analytical standard. Its validated presence in Theobroma cacao (cocoa butter) makes it a potential biomarker for verifying cocoa content claims and detecting adulteration. Unlike a generic synthetic alkyloxazole or an isomer from a potato matrix, only this specific compound can confirm the presence of the genuine cocoa-derived volatile marker, ensuring accurate quantitation and sample classification [1][2].

GC-MS Method Development and Isomer-Specific Quantitation in Complex Food Matrices

For analytical chemists developing quantitative methods for food volatiles, this compound is an indispensable reference. Its distinct retention index and mass spectrum are required to avoid misidentification with co-occurring C12H21NO isomers like 2-hexyl-4-methyl-5-ethyloxazole, which can elute in a similar region of the chromatogram [1]. Procurement of this specific isomer enables robust SIM/quantitation method development, ensuring specificity in multi-component analyses of potato products, cocoa, and other complex processed foods.

Flavor and Fragrance Formulation Requiring a Distinct 'Sweet Fruity' Oxazole Note

Flavorists seeking a specific 'sweet fruity' organoleptic contribution from an oxazole building block should prioritize this compound. The broad class of 4,5-dialkyloxazoles is predominantly associated with 'green, vegetable-like' aromas [1]. The 2,5-dibutyl-4-methyl isomer offers a distinctly different fruity top-note, providing a targeted aromatic character that generic, low-molecular-weight oxazole selections cannot replicate, thereby expanding the palette for flavor formulation.

Academic Research into Structure-Aroma Relationships of Alkyloxazoles

For research groups investigating the quantitative structure-odor relationship (QSOR) of oxazoles, this compound is a non-negotiable member of a comprehensive congener series. Its specific physicochemical properties (calculated logP, polar surface area, and alkyl chain contributions) differ from both shorter-chain analogs (e.g., 2,4,5-trimethyloxazole) and asymmetrical isomers. Its inclusion is essential for building statistically robust models that predict the odor quality and threshold of alkyloxazoles, a study pioneered by the foundational work in this chemical class [1][2].

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